An In-depth Technical Guide to the Physicochemical Characteristics of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
An In-depth Technical Guide to the Physicochemical Characteristics of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Molecular Structure
The fundamental identity of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione is established by its molecular formula and structure.
| Identifier | Value | Source |
| Chemical Name | 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione | IUPAC |
| Synonyms | 2-Ethyl-5,6,7,8-tetrahydroanthraquinone, Tetrahydro-2-ethylanthraquinone | [1][4] |
| CAS Number | 15547-17-8 | [4][5] |
| Molecular Formula | C₁₆H₁₆O₂ | [4][5] |
| Molecular Weight | 240.30 g/mol | [4][5] |
| SMILES | CCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3 | [4] |
The molecular structure consists of a tetracyclic system with a central anthraquinone core. The presence of the ethyl group at the 6-position and the saturated cyclohexane ring significantly impacts its steric and electronic properties compared to the parent anthraquinone molecule.
Synthesis and Rationale
While a specific, detailed synthesis protocol for 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione is not extensively documented in readily available literature, a plausible and efficient synthetic pathway can be inferred from established methods for related anthraquinone derivatives. The most common and industrially relevant method for synthesizing the core structure of anthraquinones is the Diels-Alder reaction.[6]
A logical synthetic approach would involve the Diels-Alder reaction of 1,4-naphthoquinone with a substituted 1,3-butadiene, followed by dehydrogenation. Given the ethyl substitution, the synthesis would likely start with an appropriately substituted precursor. A related patent describes the synthesis of 1,2,3,4-tetrahydro-9,10-anthracene-diol through the catalytic hydrogenation of 1,4,4a,9a-tetrahydro-anthraquinone, followed by isomerization.[2] This suggests a potential pathway where the dione could be obtained through oxidation of the corresponding diol.
Below is a proposed synthetic workflow based on these principles.
Caption: Proposed synthesis workflow for 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione.
This multi-step synthesis allows for the controlled construction of the tetracyclic system and the introduction of the desired ethyl substituent. The choice of reagents and reaction conditions for the dehydrogenation step is critical to achieving a high yield of the final dione product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, particularly in drug discovery where these parameters govern a molecule's pharmacokinetic and pharmacodynamic behavior.
Melting and Boiling Points
While experimentally determined melting and boiling points for 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione are not consistently reported in the literature, estimations can be made based on its molecular structure and data from related compounds. A related, unsubstituted diol, 1,2,3,4-tetrahydro-9,10-anthracene-diol, has a reported melting point of 210-212 °C.[2] It is expected that the title dione would be a crystalline solid at room temperature with a distinct melting point.
| Property | Estimated Value | Source |
| Boiling Point | 343.02 °C | [1] |
Experimental Protocol for Melting Point Determination:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly and steadily.
-
The temperature range at which the substance melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Solubility
The solubility of a compound is a critical factor in its formulation and biological activity. Anthraquinones are generally characterized by their poor solubility in water and good solubility in hot organic solvents.[3] The presence of the ethyl group and the tetrahydro-anthracene core in the title compound is expected to enhance its solubility in nonpolar organic solvents compared to the parent anthraquinone. A calculated water solubility for a very closely related compound, 2-Ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone, is reported as 1.1 x 10⁻³ g/L at 25 °C, indicating it is practically insoluble in water.[7]
Experimental Protocol for Solubility Determination:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME). Several computed values for the LogP of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione are available.
| Property | Computed Value | Source |
| LogP | 3.4986 | [5] |
| XLogP3 | 3.49860 | [8] |
These values indicate that the compound is significantly lipophilic, suggesting good membrane permeability but potentially poor aqueous solubility.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Acidity/Basicity (pKa)
The pKa value(s) of a compound are important for understanding its ionization state at different pH values, which affects its solubility, binding to biological targets, and other properties. While the pKa of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione has not been experimentally determined, the anthraquinone core itself does not possess strongly acidic or basic functional groups. The carbonyl groups are very weakly basic. Therefore, significant ionization is not expected under physiological pH conditions.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
A solution of the compound is prepared in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an anthraquinone derivative is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and quinone systems. The exact position and intensity of these bands are influenced by the substitution pattern on the anthraquinone core. For 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione, the spectrum is expected to show characteristic absorptions in the UV and possibly the near-visible region.
Experimental Protocol for UV-Vis Spectroscopy:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference.
-
The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione, the key characteristic absorption bands are expected to be:
-
C=O stretching (quinone): A strong absorption band in the region of 1650-1690 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the sample can be analyzed as a mull in Nujol or dissolved in a suitable solvent.
-
The IR spectrum is recorded using an FTIR spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the protons of the tetrahydro-anthracene ring, and the protons of the ethyl group. The chemical shifts, integration, and coupling patterns of these signals provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the quinone, the aromatic carbons, and the aliphatic carbons of the tetrahydro ring and the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 240. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the tetracyclic ring system. A predicted mass spectrum for the related diol shows a [M+H]⁺ peak at m/z 243.13796.
Experimental Protocol for Mass Spectrometry:
-
A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
The mass-to-charge ratios of the resulting ions are measured.
Caption: A typical experimental workflow for the synthesis and characterization of a novel compound.
Applications and Future Perspectives
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione holds promise in several fields due to its unique structural features. Its enhanced solubility and stability make it an attractive building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[2][3] There is potential for its use in the development of novel organic electronic materials, such as those used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[3] Furthermore, the potential antioxidant and anti-inflammatory properties of this class of compounds suggest that it could be a valuable lead molecule in drug discovery programs.[3]
Further research is warranted to fully elucidate the experimental physicochemical properties of this compound and to explore its potential in various applications. The methodologies outlined in this guide provide a solid foundation for such future investigations.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 6-Ethyl-1,2,3,4-Tetrahydroanthracene-9,10-dione: A Versatile Intermediate for Organic Synthesis and Advanced Materials. Available from: [Link]
- US Patent US4365100A, Process for the preparation of 1,2,3,4-tetrahydro-9,10-anthracene-diol.
-
PubChem. 6-Ethyl-1,2,3,4-tetrahydroanthroquinone. National Center for Biotechnology Information. Available from: [Link]
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Thieme. Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis. Available from: [Link]
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LookChem. Cas 15547-17-8,6-ethyl-1,2,3,4-tetrahydroanthraquinone. Available from: [Link]
-
Thieme. Product Class 5: Anthra-9,10-quinones, Anthra-1,2-quinones, Anthra-1,4-quinones, Anthra-2,9-quinones, and Their Higher Fused Analogues. Science of Synthesis. Available from: [Link]
- US Patent US5723675A, Method for preparing anthraquinones.
-
PubChemLite. 9,10-anthracenediol, 6-ethyl-1,2,3,4-tetrahydro-. Available from: [Link]
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